REACTION_CXSMILES
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B1([O-])OO1.[OH2:5].[OH2:6].O.O.[Na+].[Br:10][C:11]1[CH:16]=[C:15]([F:17])[C:14]([NH2:18])=[C:13]([F:19])[CH:12]=1>C(O)(=O)C>[Br:10][C:11]1[CH:16]=[C:15]([F:17])[C:14]([N+:18]([O-:6])=[O:5])=[C:13]([F:19])[CH:12]=1 |f:0.1.2.3.4.5|
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Name
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Quantity
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0.27 g
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Type
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reactant
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Smiles
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B1(OO1)[O-].O.O.O.O.[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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0.42 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C(=C1)F)N)F
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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0.54 g
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Type
|
reactant
|
Smiles
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B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
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Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
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Name
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|
Quantity
|
0.81 g
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Type
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reactant
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Smiles
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B1(OO1)[O-].O.O.O.O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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stirred at 65° C.
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated at 65° C. over 3 days
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Duration
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3 d
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Type
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WAIT
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Details
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The reaction was then left overnight at 70° C.
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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under reflux and under argon
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Type
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TEMPERATURE
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Details
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The solution was then cooled to room temperature
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Type
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ADDITION
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Details
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poured onto ice
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×)
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Type
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WASH
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Details
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The combined organics were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organics were dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the organic solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
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to afford the crude product which
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Type
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CUSTOM
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Details
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was purified by silica chromatography (ethyl acetate-4% n-hexane 96%)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |